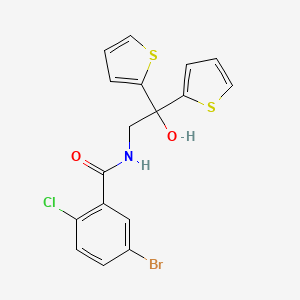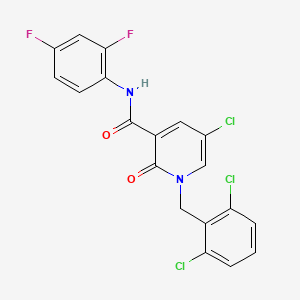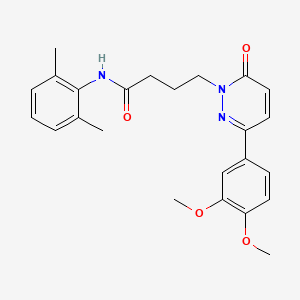
4-(3-(3,4-ジメトキシフェニル)-6-オキソピリダジン-1(6H)-イル)-N-(2,6-ジメチルフェニル)ブタンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide is a useful research compound. Its molecular formula is C24H27N3O4 and its molecular weight is 421.497. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗酸化特性
4-(3-(3,4-ジメトキシフェニル)-6-オキソピリダジン-1(6H)-イル)-N-(2,6-ジメチルフェニル)ブタンアミド: (簡潔にするためにDDMPと呼びましょう)は、抗酸化活性に関連しています。これは、食品の熱処理中に起こるメイラード反応中に通常形成されます。DDMPは、メイラード反応中間体の抗酸化特性に貢献します 。注目すべき点は次のとおりです。
光触媒触媒
DDMPとは直接関係しませんが、10-(3,5-ジメトキシフェニル)-9-メシチル-1,3,6,8-テトラメトキシアクリジン-10-イウムテトラフルオロホウ酸塩と呼ばれる化合物は、光触媒の触媒として研究されています 。DDMPとは異なりますが、これは関連する化合物のさまざまな科学的文脈における幅広い用途を強調しています。
メカニズムの関連性
DDMPとその抗酸化特性のメカニズム的関連性を理解することは、研究の興味深い分野です。 ケモインフォマティクスやシステム生物学などのシステムレベルのアプローチは、これらの関連性を明らかにする可能性があります .
特性
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2,6-dimethylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-16-7-5-8-17(2)24(16)25-22(28)9-6-14-27-23(29)13-11-19(26-27)18-10-12-20(30-3)21(15-18)31-4/h5,7-8,10-13,15H,6,9,14H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWFVRJHOBHXNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
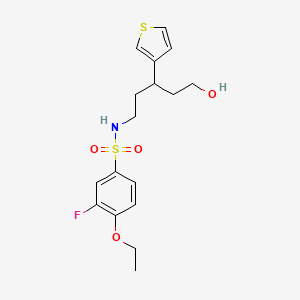
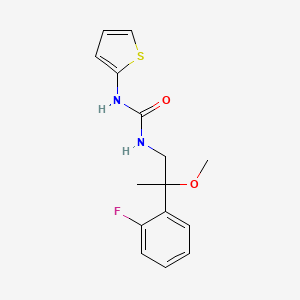
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2504342.png)
![6-Cyclopropyl-2-{4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]cyclohexyl}-2,3-dihydropyridazin-3-one](/img/structure/B2504347.png)
![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2504348.png)
![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2504349.png)
![[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol](/img/structure/B2504350.png)
![N-{4-[1-(3-chlorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2504351.png)

![N-(4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide](/img/structure/B2504354.png)
![N-[2-[(1,4-Dimethylcyclohexyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2504355.png)
![2-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B2504356.png)
